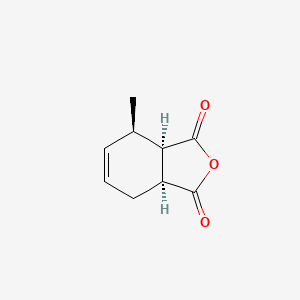![molecular formula C9H16O2 B1655441 1-[(Oxiran-2-yl)methyl]cyclohexan-1-ol CAS No. 36399-24-3](/img/structure/B1655441.png)
1-[(Oxiran-2-yl)methyl]cyclohexan-1-ol
Overview
Description
This compound is characterized by the presence of both a cyclohexanol ring and an oxirane (epoxide) group, making it a versatile molecule in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxiran-2-yl)methyl]cyclohexan-1-ol typically involves the epoxidation of cyclohexanol derivatives. One common method is the reaction of cyclohexanol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired epoxy compound . The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the epoxide group without unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where cyclohexanol and epichlorohydrin are reacted under optimized conditions to maximize yield and purity. Catalysts such as quaternary ammonium salts can be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-[(Oxiran-2-yl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form cyclohexanol derivatives with reduced epoxide functionality.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of substituted cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild to moderate conditions.
Major Products Formed:
Diols: Formed from the oxidation of the epoxide group.
Substituted Cyclohexanols: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-[(Oxiran-2-yl)methyl]cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-[(Oxiran-2-yl)methyl]cyclohexan-1-ol involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in protein function and cellular pathways . This reactivity underlies its potential bioactivity and therapeutic applications.
Comparison with Similar Compounds
Cyclohexanol: A simpler analog without the epoxide group, used primarily as a solvent and chemical intermediate.
Epoxycyclohexane: Similar in structure but lacks the hydroxyl group, used in polymer synthesis and as a reactive diluent.
Uniqueness: 1-[(Oxiran-2-yl)methyl]cyclohexan-1-ol is unique due to the presence of both the hydroxyl and epoxide functional groups, which confer distinct reactivity and versatility in chemical synthesis and applications.
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-9(6-8-7-11-8)4-2-1-3-5-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBSIGOAHDUAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461859 | |
| Record name | Cyclohexanol, 1-(oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36399-24-3 | |
| Record name | Cyclohexanol, 1-(oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(oxiran-2-ylmethyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



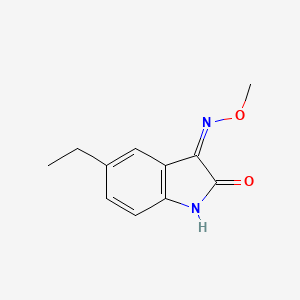
![2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B1655362.png)
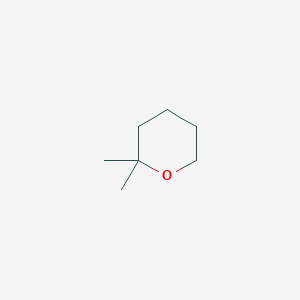
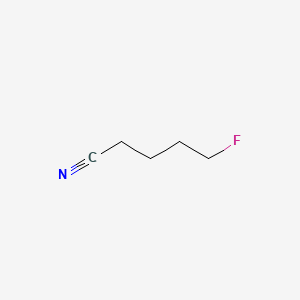

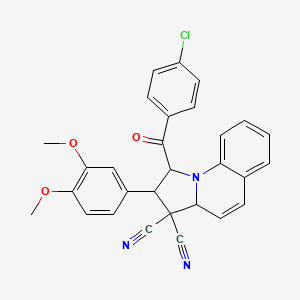
![Phenacyl 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B1655369.png)
![N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B1655371.png)

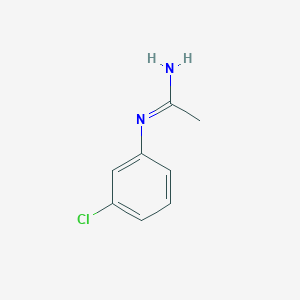
![2-[Benzyl(carbamimidoyl)amino]acetic acid](/img/structure/B1655377.png)
![2,4-Dichloro-1-[(2,4-dichlorophenoxy)methoxy]benzene](/img/structure/B1655378.png)
